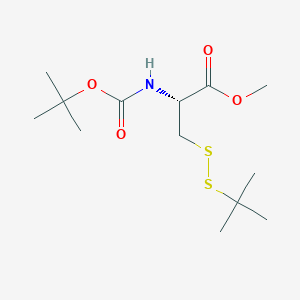

Boc-Cys(stbu)-OMe

Description

Significance of Cysteine Derivatives in Contemporary Organic and Peptide Chemistry

Cysteine, with its reactive thiol (-SH) side chain, is a uniquely versatile amino acid. This thiol group is crucial for the formation of disulfide bridges, which are fundamental in dictating the three-dimensional structure and stability of many peptides and proteins. bachem.comrsc.org Beyond structural roles, the thiol moiety participates in a wide array of biological functions, including enzymatic catalysis in proteases and post-translational modifications. bachem.com In synthetic chemistry, this reactivity is harnessed for selective modifications, such as the creation of peptide-protein conjugates and the synthesis of complex biomolecules. bachem.com The development of cysteine derivatives with protected thiol groups is therefore paramount to control their reactivity during multi-step syntheses. bachem.comrsc.org

Historical Trajectory and Evolution of Protecting Group Strategies for Cysteine Thiol Functionality

The protection of the cysteine thiol group has been a central theme in peptide chemistry for over seven decades. rsc.org The primary goal is to prevent undesired side reactions, such as oxidation and alkylation, during peptide synthesis. rsc.org Early strategies often involved protecting groups that required harsh cleavage conditions. Over time, the focus shifted towards developing "orthogonal" protecting groups, which can be removed selectively under specific conditions without affecting other protecting groups on the peptide chain. rsc.orgresearchgate.net This allows for the regioselective formation of multiple disulfide bonds in complex peptides. researchgate.netacs.org

Protecting groups for cysteine can be broadly categorized based on their cleavage mechanism. researchgate.net Acid-labile groups, such as trityl (Trt) and tert-butyl (tBu), are common in Fmoc-based solid-phase peptide synthesis (SPPS). acs.org Other strategies involve groups removable by reduction, such as the S-tert-butylthio (StBu) group, or by other specific chemical treatments. acs.orgrsc.org The evolution of these strategies has been driven by the need for milder deprotection conditions, improved stability during synthesis, and compatibility with increasingly complex target molecules. rsc.orgrsc.org

Positioning of Boc-Cys(stbu)-OMe within the Landscape of Amino Acid Building Blocks

This compound is a specialized amino acid derivative designed for use as a "building block" in chemical synthesis. In this context, a building block is a relatively small and simple molecule that can be incorporated into a larger, more complex structure. this compound provides a cysteine residue where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group and the thiol side chain is protected by a tert-butylthio (StBu) group. The C-terminus is esterified as a methyl ester (OMe).

This combination of protecting groups makes it particularly suitable for specific synthetic strategies. The Boc group is a standard protecting group in Boc/Bzl-SPPS and can be removed under acidic conditions. bachem.com The StBu group, a mixed disulfide, is stable to both acidic and basic conditions typically used in peptide synthesis but can be selectively removed by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. acs.orgacs.org This orthogonality is crucial for complex synthetic routes.

Scope and Advanced Research Implications of Studies on this compound

Research involving this compound and related compounds is focused on expanding the toolkit available to peptide chemists. While the StBu group offers useful orthogonality, its removal can sometimes be sluggish. rsc.orgbiotage.com This has prompted research into alternative disulfide-based protecting groups, such as S-dimethoxyphenylthio (S-Dmp), S-trimethoxyphenylthio (S-Tmp), sec-isoamyl mercaptan (SIT), and 2-methyloxolane-3-thiol (MOT), which offer faster deprotection times. rsc.orgacs.orgcsic.es

Studies also explore the application of StBu-protected cysteine derivatives in various synthetic methodologies. For instance, in the synthesis of DNA-encoded chemical libraries, the StBu group was found to be a suitable, albeit sometimes challenging, protecting group for cysteine. acs.org The development and optimization of deprotection protocols for StBu and its analogs remain an active area of research, aiming to improve the efficiency and reliability of synthesizing complex disulfide-containing peptides. biotage.comcsic.es

Interactive Data Tables

Table 1: Physicochemical Properties of Boc-Cys(stbu)-OH (Note: Data for the closely related Boc-Cys(stbu)-OH is more readily available and provides a good reference for the properties of the methyl ester derivative.)

| Property | Value |

| Molecular Formula | C12H23NO4S2 |

| Molecular Weight | 309.45 g/mol |

| Melting Point | 117-119 °C |

| Optical Activity [α]20/D | -153±3°, c = 2% in methanol (B129727) |

| Appearance | White to off-white powder |

| CAS Number | 30044-61-2 |

Data sourced from sigmaaldrich.comscientificlabs.ie

Table 2: Overview of Cysteine Thiol Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Common Application |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | N-terminal protection |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT) | Thiol protection |

| Trityl | Trt | Mild acid | Thiol protection in Fmoc-SPPS |

| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297) or iodine | Thiol protection |

| tert-Butyl | tBu | Strong acid (e.g., HF) | Thiol protection |

Information compiled from bachem.comacs.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4S2/c1-12(2,3)18-11(16)14-9(10(15)17-7)8-19-20-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYOJTFOVGAWTL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Cys Stbu Ome and Its Precursors

Stereoselective Synthesis Routes to Boc-Cys(stbu)-OMe

The stereoselectivity of the synthesis is critical and is generally maintained by starting with the chiral L-cysteine. The subsequent reaction steps are designed to proceed without affecting the chiral center at the alpha-carbon.

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis involves the independent preparation of key fragments that are later combined to form the final product. In this context, a common convergent route involves:

Preparation of Boc-Cys-OMe: L-cysteine is first esterified to yield L-cysteine methyl ester hydrochloride, often using methanol (B129727) with catalysts like trimethylchlorosilane or thionyl chloride. nih.gov This intermediate is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to protect the amino group, forming Boc-Cys-OMe.

Preparation of a sulfenylating agent: A reagent capable of donating the "-S-tBu" group is prepared separately.

Final Coupling: The Boc-Cys-OMe intermediate is then reacted with the S-tert-butylsulfenylating agent to form the target molecule. This approach allows for the purification of intermediates, potentially leading to a purer final product. The S-tert-butylthio group can be introduced via reaction with a suitable sulfenylating agent, such as tert-butylsulfenyl chloride.

A divergent synthesis begins with a common precursor that is then elaborated into various derivatives. For this compound, a potential divergent pathway could start with the commercially available Boc-Cys(StBu)-OH. sigmaaldrich.com From this central intermediate, different ester derivatives could be synthesized. For instance, the carboxylic acid can be converted to the methyl ester (the target compound), or alternatively, to other esters (ethyl, benzyl, etc.) by employing different alcohols during the esterification step. This strategy is efficient when a library of related compounds with varied ester functionalities is desired. A study on the synthesis of N-methyl cysteine derivatives utilized Fmoc-Cys(StBu)-OH as a key precursor, highlighting a divergent approach from a protected cysteine. nih.gov

Optimizing reaction conditions is crucial at each synthetic step to maximize yield and purity. Key parameters include solvent, temperature, stoichiometry, and reaction time.

| Synthetic Step | Reaction | Key Optimization Parameters | Typical Conditions & Rationale |

| Esterification | L-Cysteine + MeOH → L-Cysteine-OMe·HCl | Catalyst, Temperature, Water exclusion | Use of trimethylchlorosilane (TMSCl) in methanol at room temperature offers a convenient and high-yielding method. nih.gov Anhydrous conditions are critical to prevent hydrolysis of the ester. |

| Boc Protection | L-Cysteine-OMe + Boc₂O → Boc-Cys-OMe | Base, Solvent, Temperature, pH control | Reaction with di-tert-butyl dicarbonate (Boc₂O) using a base like triethylamine (B128534) or sodium bicarbonate in a solvent such as aqueous tetrahydrofuran (B95107) (THF). Maintaining the correct pH is essential to ensure selective N-acylation over other potential side reactions. |

| S-tert-butylthiolation | Boc-Cys-OMe + "StBu source" → this compound | Nature of sulfenylating agent, Reaction time | The S-tert-butylthio group is stable to trifluoroacetic acid (TFA) but can be removed by reducing agents like thiols or phosphines. sigmaaldrich.com The choice of the sulfenylating agent and control of reaction time are optimized to prevent side reactions and ensure complete conversion. |

Convergent and Divergent Synthetic Pathways

Functionalization and Derivatization Approaches for this compound

This compound is a versatile intermediate that can be further modified at its principal functional groups: the methyl ester and the Boc-protected amine.

The methyl ester group can be selectively transformed, providing a route to other important derivatives.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, Boc-Cys(StBu)-OH, under basic conditions, typically using an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide in a solvent mixture (e.g., THF/water). This reaction is generally straightforward but requires careful monitoring to avoid potential side reactions involving the other functional groups.

Transesterification: This process involves converting the methyl ester into a different ester (e.g., ethyl, benzyl) by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org Acid-catalyzed transesterification, often using the desired alcohol as the solvent, is an equilibrium-driven process. aocs.org Catalysts like tetranuclear zinc clusters have been shown to promote transesterification under mild, nearly neutral conditions, which would be compatible with the sensitive protecting groups on the cysteine derivative. acs.org

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Deprotection (Boc Removal): The Boc group is readily cleaved using moderately strong acids. rsc.org Common reagents for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane. thieme-connect.com The mechanism involves the formation of a tert-butyl cation, which can potentially alkylate nucleophilic sites in the molecule (like the sulfur atom) or the solvent. To prevent these side reactions, "scavengers" such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) are often added to the cleavage mixture. researchgate.net

| Deprotection Reagent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | 25-50% TFA in Dichloromethane (DCM), Room Temperature | Standard condition, effective and fast. Requires scavengers to prevent side reactions. |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or Methanol, Room Temperature | Provides the product as a hydrochloride salt, which can be advantageous for purification and handling. |

| Cerium(III) Chloride | CeCl₃·7H₂O in Acetonitrile (B52724) | A Lewis acid condition reported for the selective deprotection of N-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters. organic-chemistry.org |

Chemical Transformations of the Methyl Ester (OMe) Moiety

Advanced Purification and Isolation Techniques for this compound and its Intermediates

The purity of this compound and its precursors is paramount for their use in further synthetic applications, such as peptide synthesis. A combination of purification techniques is often employed.

Crystallization: This is a primary method for purifying solid intermediates. Boc-protected amino acids and their derivatives are often crystalline solids. A common technique involves dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and inducing crystallization by adding a less polar anti-solvent (e.g., hexane (B92381) or petroleum ether). orgsyn.orggoogle.com For oily products that are difficult to crystallize, seeding with a small crystal of the pure compound can initiate the process. google.com

Chromatography: When crystallization is ineffective or for purifying non-crystalline intermediates, chromatographic methods are used.

Flash Column Chromatography: This is a standard technique for purifying organic compounds. The crude material is passed through a silica (B1680970) gel column, and different components are eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate).

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for final products or analytical characterization, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a gradient of water and acetonitrile containing a small amount of an acid like TFA). bachem.comrsc.org Various HPLC methods have been developed for the specific analysis of S-substituted cysteine derivatives. researchgate.net

The selection of the purification method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity.

Advanced Protecting Group Chemistry in the Context of Boc Cys Stbu Ome

Strategic Application and Acid-Labile Cleavage of the Nα-tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis. wikipedia.orgtotal-synthesis.com Its steric bulk and electronic properties render the protected amine nucleophilically inert under a variety of reaction conditions, particularly those involving bases and nucleophiles. total-synthesis.comorganic-chemistry.org This stability allows for selective reactions to occur at other sites within a molecule.

Mechanistic Aspects of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. wikipedia.orgtotal-synthesis.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. total-synthesis.comchemistrysteps.com This cation can then be quenched by a nucleophilic scavenger or undergo elimination to form isobutene. total-synthesis.com The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide. total-synthesis.comchemistrysteps.com

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgamericanpeptidesociety.org The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. wikipedia.org For instance, in the presence of other acid-sensitive groups, milder conditions or alternative reagents like zinc bromide can be employed for selective Boc removal. wikipedia.orgacs.org

A potential complication during Boc deprotection is the propensity of the liberated tert-butyl cation to alkylate other nucleophilic residues within the molecule, such as methionine or tryptophan. total-synthesis.com To mitigate this side reaction, scavengers like anisole, thioanisole (B89551), or thiophenol are often added to the deprotection cocktail to trap the reactive cation. wikipedia.orgtotal-synthesis.comorganic-chemistry.org

Orthogonality with Other Protecting Groups in Multi-Step Synthesis

A key advantage of the Boc group is its orthogonality with other classes of protecting groups. total-synthesis.comnumberanalytics.com Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by employing different chemical conditions. iris-biotech.de This principle is central to complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgorganic-chemistry.org

The Boc group, being acid-labile, is orthogonal to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. total-synthesis.comnumberanalytics.comorganic-chemistry.org This orthogonality allows for the selective deprotection of the Nα-amino group for peptide chain elongation while side-chain protecting groups remain intact. numberanalytics.comontosight.ai For example, in a peptide containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base like piperidine (B6355638), leaving the Boc group untouched. organic-chemistry.orgorganic-chemistry.org Conversely, the Boc group can be removed with acid without affecting the Fmoc group. ontosight.ai

This orthogonal relationship is a cornerstone of many synthetic strategies, enabling the precise and controlled assembly of intricate molecular architectures. numberanalytics.comiris-biotech.de

| Protecting Group | Cleavage Condition | Orthogonal To |

| Boc | Acid (e.g., TFA, HCl) wikipedia.orgtotal-synthesis.comamericanpeptidesociety.org | Fmoc (Base), Cbz (Hydrogenolysis) total-synthesis.comnumberanalytics.com |

| Fmoc | Base (e.g., Piperidine) organic-chemistry.orgorganic-chemistry.org | Boc (Acid), Cbz (Hydrogenolysis) total-synthesis.com |

| Cbz | Catalytic Hydrogenation total-synthesis.comchemistrysteps.com | Boc (Acid), Fmoc (Base) total-synthesis.com |

| ivDde | Hydrazine sigmaaldrich.com | Boc (Acid), Fmoc (Base) |

| Mtt | Mild Acid (e.g., 1% TFA) sigmaaldrich.com | Boc (Strong Acid), Fmoc (Base) |

This table provides a summary of common protecting groups and their orthogonal relationships, which are crucial for strategic peptide synthesis.

Selective Removal and Manipulation of the S-tert-Butyl (StBu) Thiol Protecting Group

The S-tert-butylthio (StBu) group is a valuable protecting group for the thiol functionality of cysteine. It provides robust protection during peptide synthesis and can be selectively removed under specific conditions, allowing for the formation of disulfide bonds or other modifications of the cysteine residue. researchgate.netrsc.org The StBu group is notably stable to the acidic conditions used for Boc deprotection, such as treatment with TFA for several hours, and is also resistant to bases like piperidine, making it compatible with both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies. researchgate.netthieme-connect.de

Reductive Cleavage Methodologies for S-tBu

The most common method for the removal of the StBu group is through reduction. researchgate.net This can be achieved using various reducing agents, including thiols and phosphines. researchgate.net

Commonly used thiol-based reducing agents include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME). researchgate.netnih.gov Phosphines, such as tributylphosphine (B147548) (PBu3) and triphenylphosphine (B44618) (PPh3), are also effective for StBu cleavage. researchgate.net More recently, the water-soluble phosphine, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), has gained popularity for the deprotection of Cys(StBu)-containing peptides in aqueous media. researchgate.netthieme-connect.de On-resin deprotection of Cys(StBu) has also been reported using β-mercaptoethanol. thieme-connect.denih.gov

The choice of reducing agent and reaction conditions can be optimized based on the specific peptide sequence and the desired outcome. For instance, in some cases, complete removal of the StBu group can be challenging and may require extended reaction times or elevated temperatures. thieme-connect.debiotage.com

| Reducing Agent | Typical Conditions | Reference |

| Dithiothreitol (DTT) | Aqueous or organic solvent | researchgate.netcsic.es |

| β-Mercaptoethanol (BME) | Organic solvent, often with a base | researchgate.netnih.gov |

| Tributylphosphine (PBu3) | Organic solvent | researchgate.net |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer | researchgate.netthieme-connect.de |

This table outlines common reductive cleavage methodologies for the S-tBu protecting group.

Oxidative Strategies for StBu Removal and Subsequent Thiol Activation

While reductive cleavage is the primary method for StBu removal, oxidative strategies can also be employed, particularly for the direct formation of disulfide bonds. For example, treatment with iodine can lead to the simultaneous removal of the StBu group and the formation of a disulfide bridge. sigmaaldrich.com

Another strategy involves a two-step process where the StBu group is first removed reductively, and the resulting free thiol is then activated for subsequent reactions. For instance, after on-resin removal of the StBu group with β-mercaptoethanol, the free sulfhydryl can be activated as a mixed disulfide with a 5-nitropyridylsulfenyl (Npys) group by treatment with 2,2′-dithiobis(5-nitropyridine) (DTNP). nih.gov This activated thiol can then readily participate in intramolecular disulfide bond formation. nih.gov

Compatibility and Orthogonality of StBu with Other Cysteine Protecting Groups

The StBu group exhibits orthogonality with several other cysteine protecting groups, which is highly advantageous for the synthesis of peptides with multiple disulfide bonds. thieme-connect.debachem.com This allows for the regioselective formation of specific disulfide linkages.

The reductive cleavage of the StBu group is orthogonal to the deprotection procedures for S-sulfide and S-thioacetal type protections. thieme-connect.de For example, the StBu group is compatible with the acetamidomethyl (Acm) group, which is typically removed with mercury(II) acetate (B1210297) or iodine. thieme-connect.desigmaaldrich.com This allows for a strategy where a Cys(StBu) residue can be deprotected and involved in a disulfide bond formation while a Cys(Acm) residue remains protected.

Furthermore, the StBu group is stable under the conditions used for the removal of the trityl (Trt) and diphenylmethyl (Dpm) groups, which are cleaved with mild acid. sigmaaldrich.com This orthogonality enables the selective formation of disulfide bonds in complex, multi-cysteine peptides. bachem.com

| Cysteine Protecting Group | Cleavage Condition | Orthogonal to StBu? |

| Acetamidomethyl (Acm) | Mercury(II) acetate, Iodine thieme-connect.desigmaaldrich.com | Yes |

| Trityl (Trt) | Mild Acid (TFA) sigmaaldrich.com | Yes |

| Diphenylmethyl (Dpm) | Mild Acid (TFA) sigmaaldrich.com | Yes |

| S-p-methoxybenzyl (Mob) | Strong Acid (HF) bachem.com | Yes |

This table illustrates the compatibility and orthogonality of the StBu group with other common cysteine protecting groups.

Hydrolysis and Transformation of the Methyl Ester (OMe) Carboxyl Protecting Group

The selective deprotection of the C-terminal methyl ester (OMe) in the compound N-α-tert-butoxycarbonyl-S-(tert-butylthio)-L-cysteine methyl ester, or Boc-Cys(stbu)-OMe, is a critical step in peptide synthesis. This transformation unmasks the carboxylic acid, rendering it available for subsequent coupling reactions. The primary challenge lies in achieving this deprotection with high fidelity, preserving the integrity of the two other protecting groups present in the molecule: the acid-labile N-Boc group and the S-StBu group, which is susceptible to certain reductive and strong acid conditions. psu.edu

The most prevalent method for the hydrolysis of the methyl ester is saponification, a base-catalyzed process. This reaction must be meticulously controlled to prevent undesirable side reactions, such as the epimerization of the chiral α-carbon, a known risk for cysteine-containing peptides under basic conditions. nih.govug.edu.pl The selection of the base, solvent system, reaction temperature, and duration are all crucial parameters for the successful synthesis of the resulting carboxylic acid, Boc-Cys(stbu)-OH.

Research Findings on Saponification Conditions

While standard ester hydrolysis can involve harsh basic or acidic conditions, such methods are incompatible with the protecting groups on this compound. nih.gov The N-Boc group is readily cleaved by strong acids, necessitating a basic or nucleophilic approach for methyl ester removal. bzchemicals.com Research into the selective deprotection of amino acid esters has identified several effective methods that maintain the stability of acid-labile protecting groups.

The reaction is typically performed using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixed aqueous-organic solvent system to ensure the solubility of the protected amino acid ester. Common organic co-solvents include tetrahydrofuran (B95107) (THF), methanol, and dioxane. The reaction temperature is often kept low (e.g., 0 °C to room temperature) to moderate the reaction rate and minimize potential side reactions, particularly racemization.

For instance, studies on the hydrolysis of Fmoc-protected amino esters have demonstrated that conditions compatible with base-labile Fmoc groups can also be orthogonal to Boc groups, highlighting the feasibility of selective saponification. nih.gov Milder bases, such as calcium hydroxide, have also been employed for the hydrolysis of N-Boc protected amino acid esters, offering the advantage of simplified purification, as the calcium ions can be precipitated out of the solution. google.com

The progress of the hydrolysis is typically monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. Upon completion, the reaction is carefully neutralized with a weak acid to protonate the newly formed carboxylate, yielding the desired Boc-Cys(stbu)-OH.

The table below summarizes typical conditions for the saponification of N-Boc protected amino acid methyl esters, which are analogous to the hydrolysis of this compound.

| Base | Solvent System | Temperature | Typical Substrate | Notes |

|---|---|---|---|---|

| LiOH·H₂O | THF / H₂O | 0 °C to RT | N-Boc Amino Acid Methyl Esters | Commonly used due to good control and high yields. Careful monitoring is required. |

| NaOH | Methanol / H₂O | 0 °C to RT | N-Boc Amino Acid Methyl Esters | Effective, but higher basicity can increase the risk of epimerization if not controlled. nih.gov |

| KOH | Dioxane / H₂O | RT | General Ester Saponification | A strong base used for robust esters; requires careful application for sensitive substrates. |

| Ca(OH)₂ | Aqueous-organic mixture | RT to mild heat | N-Boc Amino Acid Esters | A milder base that can simplify workup by precipitating the metal salt. google.com |

Other Transformations of the Methyl Ester Group

Beyond hydrolysis to a carboxylic acid, the methyl ester group is theoretically susceptible to other chemical transformations. These could include:

Transesterification: Reaction with a different alcohol under acidic or basic catalysis to form a new ester.

Aminolysis: Reaction with an amine to form an amide.

Reduction: Conversion to a primary alcohol using a reducing agent like lithium borohydride.

However, in the specific context of this compound and its role as a building block in peptide synthesis, these alternative transformations are far less common. The primary and most synthetically valuable transformation is the hydrolysis to Boc-Cys(stbu)-OH, as the free carboxylic acid is the essential functional group required for activation and subsequent peptide bond formation. nih.govthieme-connect.de The synthesis of the carboxylic acid derivative is the key step that enables its use in both solution-phase and solid-phase peptide synthesis (SPPS). scientificlabs.comsigmaaldrich.com

Applications of Boc Cys Stbu Ome in Complex Chemical Synthesis

Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SolPS) and fragment condensation remain important techniques, particularly for the large-scale production of peptides and the synthesis of very long or complex proteins. pageplace.demdpi.com

Advantages of Boc-Cys(stbu)-OMe in Solution-Phase Approaches

This compound offers several advantages in solution-phase synthesis:

Solubility: The Boc and methyl ester groups can enhance the solubility of the amino acid derivative and smaller peptide fragments in organic solvents commonly used in solution-phase synthesis.

Purification: The presence of the protecting groups allows for easier purification of intermediate peptide fragments by techniques like chromatography or crystallization.

Orthogonality: As in SPPS, the orthogonal nature of the StBu group is a significant advantage, allowing for its selective removal at the desired stage of the synthesis. rsc.org

Kinetics and Efficiency Considerations in Solution-Phase Coupling

The kinetics and efficiency of coupling reactions in solution-phase synthesis are influenced by several factors, including the concentration of reactants, the choice of coupling reagent, solvent, and temperature. mdpi.com The principles of coupling are similar to those in SPPS, with reagents like DCC/HOBt, HATU, and T3P® being effective. mdpi.com

In fragment condensation, where two larger peptide fragments are joined, steric hindrance can become a significant issue, potentially leading to slower reaction rates and lower yields. The choice of the C-terminal amino acid of the acylating fragment is critical to minimize racemization, with glycine (B1666218) and proline being the least prone. pageplace.de

Role in the Regioselective Formation of Disulfide Bonds in Peptides

Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. sigmaaldrich.com The ability to form specific disulfide bridges between particular cysteine residues in a multi-cysteine peptide is a significant synthetic challenge. researchgate.netd-nb.info This is where the strategic use of orthogonal protecting groups, such as the StBu group of this compound, becomes indispensable. rsc.org

The process of regioselective disulfide bond formation typically involves a stepwise deprotection and oxidation strategy. rsc.org For a peptide with two intended disulfide bonds, one might use two different pairs of orthogonally protected cysteines. For instance, one pair could be protected with the StBu group and the other with the acetamidomethyl (Acm) group. rsc.org

A typical strategy would be as follows:

Synthesis: The full-length peptide is synthesized using SPPS or solution-phase methods, incorporating the orthogonally protected cysteine residues, for example, Cys(StBu) and Cys(Acm). rsc.org

First Disulfide Bond Formation: The StBu groups are selectively removed by reduction, typically with a thiol like DTT or a phosphine, leaving the Acm-protected cysteines intact. iris-biotech.de The newly freed thiol groups are then oxidized under dilute conditions to form the first disulfide bond.

Second Disulfide Bond Formation: The Acm groups are then removed under different conditions, often using mercury(II) acetate (B1210297) or iodine. bachem.comsigmaaldrich.com The subsequent oxidation of the newly exposed thiols forms the second, correctly paired disulfide bond. rsc.org

The combination of Cys(StBu) and Cys(Acm) is a well-established orthogonal pair for this purpose in both Boc and Fmoc-based synthesis strategies. rsc.org

Strategies for Controlled Intramolecular Disulfide Formation

The formation of intramolecular disulfide bonds is a critical step in the synthesis of many biologically active cyclic peptides. The StBu protecting group of this compound plays a crucial role in these strategies, primarily through a two-step process involving deprotection and subsequent oxidation.

A common strategy involves the on-resin reductive cleavage of the StBu group, followed by oxidation to form the disulfide bridge. iris-biotech.de This approach offers the advantage of favoring intramolecular cyclization due to the "pseudo-dilution" effect on the solid support, which minimizes intermolecular side reactions. iris-biotech.deiris-biotech.de The StBu group is stable to the trifluoroacetic acid (TFA) used in standard Boc-based solid-phase peptide synthesis (SPPS), providing orthogonality. bachem.com Its removal is typically achieved using reducing agents like thiols (e.g., β-mercaptoethanol) or phosphines. sigmaaldrich.com

One refined on-resin method involves the conversion of the Cys(StBu) residue to a more reactive Cys(5-Npys) (3-nitro-2-pyridinesulfenyl) derivative. nih.govresearchgate.net This is accomplished by treating the StBu-protected peptide with β-mercaptoethanol to generate the free thiol, which is then reacted with 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP). iris-biotech.denih.gov The resulting Cys(Npys) residue can then readily react with another deprotected cysteine residue on the same peptide chain to form the intramolecular disulfide bond, often with concomitant cleavage from the resin. nih.gov The use of a base can facilitate the removal of the StBu group during its conversion to the Cys(Npys) derivative. researchgate.net

Another approach for intramolecular disulfide bond formation involves the simultaneous cleavage of two different thiol-protecting groups followed by oxidation. For instance, a peptide can be synthesized with one cysteine protected as Cys(StBu) and another with a more acid-labile group like trityl (Trt). Selective deprotection of the Trt group followed by activation and subsequent removal of the StBu group can lead to a directed disulfide bond formation.

| Strategy | Key Reagents | Description | Reference |

| On-resin reductive cleavage and oxidation | β-mercaptoethanol, phosphines, oxidizing agents (e.g., air, I₂) | The StBu group is removed on the solid support using a reducing agent, and the resulting free thiol is oxidized to form the disulfide bond. | iris-biotech.desigmaaldrich.com |

| On-resin conversion to Cys(Npys) | β-mercaptoethanol, 2,2'-dithiobis(5-nitropyridine) (DTNP) | The StBu group is converted to the more reactive Npys group, which then facilitates intramolecular disulfide bond formation with another cysteine residue. | nih.govresearchgate.net |

Approaches for Intermolecular Disulfide Bridging

The formation of intermolecular disulfide bonds, which links two separate peptide chains, also benefits from the properties of the StBu protecting group. Similar to intramolecular strategies, the key is the controlled deprotection of the thiol group followed by oxidation.

In a typical approach, two peptide chains, each containing a Cys(StBu) residue, are synthesized and purified separately. The StBu groups are then removed in solution using reducing agents. Subsequent oxidation of the resulting free thiols under controlled pH and redox conditions, often employing systems like oxidized and reduced glutathione (B108866), leads to the formation of the intermolecular disulfide bridge. bachem.com

A more directed approach involves the use of an activated cysteine derivative on one peptide chain. For example, one peptide containing a Cys(StBu) residue can be deprotected to yield a free thiol. This thiol can then react with a second peptide containing an activated cysteine, such as Cys(Npys), to form the desired asymmetric disulfide bond. The Cys(Npys) residue is often introduced at the N-terminus of the second peptide using Boc-Cys(Npys)-OH. sigmaaldrich.com This method provides excellent control over the pairing of the two different peptide chains.

The stability of the StBu group to the acidic conditions used for cleaving many other protecting groups in Boc-SPPS allows for the synthesis of fully protected peptide fragments that can be later deprotected and linked via an intermolecular disulfide bond in solution. bachem.comalbany.edu

| Strategy | Key Reagents | Description | Reference |

| Solution-phase deprotection and oxidation | Reducing agents (e.g., DTT), oxidizing agents (e.g., air, glutathione redox buffer) | The StBu groups on two separate peptide chains are removed in solution, and the resulting free thiols are oxidized to form the intermolecular disulfide bond. | bachem.com |

| Directed disulfide formation with activated cysteine | Reducing agents, Boc-Cys(Npys)-OH | One peptide with a deprotected Cys(StBu) residue reacts with a second peptide containing an activated Cys(Npys) residue to form a specific intermolecular disulfide bridge. | sigmaaldrich.com |

Prevention of Mispairing and Side Reactions During Disulfide Formation

A significant challenge in synthesizing peptides with multiple cysteine residues is preventing the formation of incorrect disulfide bonds (mispairing) and other side reactions. The use of orthogonal protecting groups, where different cysteine residues are protected by groups that can be removed under different conditions, is a primary strategy to address this. bachem.com The StBu group is a valuable component of such strategies due to its stability to acidic conditions and its selective removal by reduction. bachem.comacs.org

For peptides with multiple disulfide bonds, a combination of protecting groups like Acm (acetamidomethyl), Trt (trityl), and StBu can be employed. bachem.com For instance, one pair of cysteines can be protected with Trt, which is removed with mild acid, allowing for the formation of the first disulfide bond. A second pair, protected with StBu, can then be deprotected reductively to form the second disulfide bond without affecting the first.

Base-catalyzed β-elimination is a known side reaction that can occur with cysteine residues during peptide synthesis, leading to the formation of dehydroalanine (B155165). acs.org This can be particularly problematic during the coupling of Cys(StBu). acs.org Careful control of the base concentration and reaction time during coupling steps can help minimize this side reaction. acs.org The use of Fmoc-Cys(StBu)-OH in Fmoc-based SPPS has been associated with this side reaction, which can lead to the formation of piperidyl alanine (B10760859) species. acs.org

Oxidation of other sensitive amino acid residues, such as methionine and tryptophan, can also occur during disulfide bond formation. ug.edu.pl The choice of oxidizing agent and reaction conditions is therefore critical. Milder oxidation methods are generally preferred to avoid these unwanted side reactions.

| Side Reaction | Prevention Strategy | Description | Reference |

| Disulfide Mispairing | Use of orthogonal protecting groups (e.g., Acm, Trt, StBu) | Different pairs of cysteine residues are protected with groups that can be removed selectively, allowing for the stepwise and controlled formation of multiple disulfide bonds. | bachem.com |

| β-Elimination | Careful control of base and reaction time during coupling | Minimizing exposure to strong bases during the coupling of Cys(StBu) can reduce the formation of dehydroalanine and subsequent side products. | acs.org |

| Oxidation of Sensitive Residues | Use of mild oxidizing agents and controlled reaction conditions | Choosing appropriate oxidation methods helps to prevent the unwanted oxidation of residues like methionine and tryptophan during disulfide bond formation. | ug.edu.pl |

Application as a Chiral Building Block in Non-Peptidic Organic Synthesis

Beyond its role in peptide chemistry, the inherent chirality of this compound makes it a valuable starting material for the asymmetric synthesis of various non-peptidic organic molecules. The defined stereochemistry at the α-carbon serves as a chiral template, allowing for the construction of complex chiral structures.

The cysteine-derived scaffold can be elaborated into a variety of heterocyclic and acyclic compounds. The protected thiol group can be maintained throughout a synthetic sequence and deprotected at a later stage to introduce a sulfur-containing functionality or to be used as a handle for further transformations. Alternatively, the entire cysteine backbone can be incorporated into the target molecule, imparting chirality.

For example, the amino acid structure can be used to synthesize chiral ligands for asymmetric catalysis, where the stereochemistry of the ligand influences the stereochemical outcome of a reaction. The ability to modify the carboxyl, amino, and thiol groups of this compound provides a versatile platform for creating a diverse range of chiral molecules.

Contributions to the Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and oral bioavailability. Conformationally constrained peptides are cyclic or otherwise rigidified peptides that often exhibit increased receptor affinity and selectivity. This compound is instrumental in the synthesis of both classes of molecules.

The ability to form intramolecular disulfide bonds, as discussed previously, is a primary method for creating conformationally constrained peptides. chapman.edu By introducing two Cys(StBu) residues into a linear peptide sequence, a cyclic structure can be readily formed after deprotection and oxidation. This cyclization reduces the conformational flexibility of the peptide, which can lock it into a bioactive conformation. chapman.edu

In the realm of peptidomimetics, the cysteine scaffold can be modified to replace labile peptide bonds or to introduce non-natural structural elements. For instance, the thiol group, after deprotection of the StBu group, can be used as a nucleophile to form thioether linkages, which are more stable to enzymatic degradation than disulfide bonds.

Furthermore, the chiral nature of this compound is crucial for synthesizing peptidomimetics where the precise three-dimensional arrangement of functional groups is essential for biological activity. The compound can be incorporated into sequences containing other non-natural or D-amino acids to create novel peptide-like structures with tailored properties. nih.gov The use of such building blocks allows for the exploration of a wider chemical space in the design of new therapeutic agents. mdpi.com

Stereochemical Control and Racemization Studies Involving Boc Cys Stbu Ome

Factors Influencing α-Carbon Epimerization During Boc-Cys(stbu)-OMe Coupling

Epimerization at the α-carbon of a cysteine residue during peptide synthesis can occur through two primary mechanisms: direct enolization via proton abstraction by a base and the formation of a 5(4H)-oxazolone intermediate. nih.govnih.gov Cysteine is particularly prone to epimerization through both pathways. nih.govchempep.com The S-tert-butylthio (StBu) protecting group, while offering advantages in terms of stability and orthogonal deprotection, can influence the propensity for racemization. acs.orgrsc.org

Several factors have been identified as contributors to the epimerization of cysteine derivatives like this compound during the crucial coupling step:

Activation Method: The method used to activate the carboxylic acid for coupling significantly impacts racemization. The formation of highly reactive intermediates can promote the formation of the planar, achiral oxazolone (B7731731) intermediate, which is susceptible to non-stereospecific reprotonation. nih.gov Base-mediated activation methods, such as those employing uronium/aminium salts like HBTU in the presence of a tertiary amine like diisopropylethylamine (DIEA), are known to increase the risk of racemization for sensitive amino acids, including cysteine. sigmaaldrich.com

Base Strength and Concentration: The presence of a base is often necessary for both the deprotection of the N-terminal protecting group of the growing peptide chain and for the coupling step itself. Strong bases and high concentrations can directly abstract the acidic α-proton of the activated cysteine residue, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of L- and D-isomers. nih.govmdpi.com The mechanism of racemization via direct proton abstraction is a significant concern for cysteine. researchgate.net

Solvent: The choice of solvent can influence the rates of both the desired coupling reaction and the undesired epimerization side reaction. Solvents can affect the stability of intermediates and the solubility of reactants. bibliomed.org

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the extent of epimerization. sigmaaldrich.com These conditions provide more opportunity for the formation of racemization-prone intermediates.

Nature of the Coupling Partner: The steric and electronic properties of the amino acid or peptide fragment being coupled to this compound can also play a role.

Research has shown that the S-tert-butylthio group itself can be a contributing factor to side reactions. Base-catalyzed β-elimination of the -S-S-tBu group can occur, leading to the formation of a dehydroalanine (B155165) intermediate. acs.org This reactive species can then undergo various subsequent reactions, including the addition of piperidine (B6355638) (if used for Fmoc deprotection), which also results in a loss of the original stereocenter. acs.orgpeptide.com

| Factor | Influence on Epimerization | Reference |

|---|---|---|

| Activation Method | Base-mediated methods (e.g., HBTU/DIEA) increase racemization risk. | sigmaaldrich.com |

| Base | Strong bases can directly abstract the α-proton, leading to enolization. | nih.govmdpi.com |

| Reaction Conditions | Prolonged time and elevated temperature increase epimerization. | sigmaaldrich.com |

| Protecting Group | The StBu group can undergo base-catalyzed β-elimination. | acs.org |

Methodologies for Minimizing Racemization of this compound Derivatives

Given the propensity of cysteine derivatives to racemize, several strategies have been developed to minimize this side reaction during peptide synthesis.

Choice of Coupling Reagents: The use of coupling reagents that suppress oxazolone formation and subsequent racemization is crucial. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been shown to reduce epimerization by forming less reactive activated esters that are more resistant to cyclization. chempep.compeptide.com Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is another effective additive that can lead to lower racemization levels compared to HOBt. researchgate.net Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of these additives are often preferred over more activating uronium/aminium reagents for coupling sensitive amino acids. sigmaaldrich.combachem.com

Use of Weaker Bases: Employing weaker or sterically hindered bases, such as collidine or N-methylmorpholine (NMM), instead of stronger bases like DIEA can reduce the extent of base-catalyzed racemization. mdpi.combachem.com In some cases, coupling can be performed in the absence of a base. bachem.com

In Situ Neutralization Protocols: In solid-phase peptide synthesis (SPPS), in situ neutralization protocols, where the free amine of the growing peptide is neutralized just before the coupling step, can minimize the exposure time to base and thus reduce racemization. peptide.com

Pre-activation: Pre-activating the carboxylic acid of this compound for a short period before adding it to the peptide-resin can sometimes be beneficial, although this must be carefully optimized to avoid premature degradation or racemization of the activated species. sigmaaldrich.com

Alternative Protecting Groups: While this article focuses on the StBu group, it is worth noting that other cysteine protecting groups have been developed with the aim of reducing racemization. For instance, the tetrahydropyranyl (Thp) group has been reported to be superior to StBu in minimizing racemization and other side reactions. iris-biotech.decsic.es

The following table summarizes a comparative study on the extent of racemization with different cysteine protecting groups, highlighting the relative performance of the StBu group.

| Cysteine Protecting Group | Coupling Conditions | Observed Racemization (%) | Reference |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | sigmaaldrich.com |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | sigmaaldrich.com |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | sigmaaldrich.com |

| Cys(StBu) | - | Reported to be more prone to racemization than SIT-protected peptides. | researchgate.net |

Stereochemical Integrity During Protecting Group Cleavage and Subsequent Reactions

The stereochemical integrity of the cysteine residue must also be maintained during the removal of the S-tert-butylthio protecting group and any subsequent reactions. The StBu group is stable to the acidic conditions typically used to remove the N-terminal Boc group (e.g., trifluoroacetic acid, TFA). peptide.comchemimpex.com This orthogonality is a key advantage of this protecting group.

The cleavage of the StBu group is typically achieved under mild reducing conditions, most commonly using thiols such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, or with phosphines like tributylphosphine (B147548). rsc.org These conditions are generally considered to be mild and are not expected to cause epimerization of the α-carbon. The mechanism of cleavage involves nucleophilic attack of the reducing agent on one of the sulfur atoms of the disulfide bond, which does not directly involve the stereocenter.

Mechanistic Investigations and Computational Studies on Boc Cys Stbu Ome Reactivity

Exploration of Nucleophilic and Electrophilic Activation Pathways

The reactivity of Boc-Cys(StBu)-OMe can be understood through two primary activation modes: nucleophilic activation of the sulfur side chain and electrophilic activation of the carboxyl terminus.

Nucleophilic Activation:

The primary nucleophilic potential of the molecule lies in its cysteine thiol group, which is masked by the S-tert-butylsulfanyl (StBu) protecting group. Activation, in this context, refers to the deprotection of this thiol to liberate the highly nucleophilic thiolate. This is typically achieved through reduction. Various reducing agents can cleave the disulfide bond of the StBu group. sigmaaldrich.com Common reagents include phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and thiols, like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. sigmaaldrich.comsigmaaldrich.com For instance, studies have shown the effective removal of the StBu group on solid phase using 20% β-mercaptoethanol with a mild base. sigmaaldrich.com Once deprotected, the resulting free thiol of Boc-Cys-OMe is a potent nucleophile, ready to participate in reactions such as disulfide bridge formation or Michael additions. researchgate.net

Electrophilic Activation and Associated Side Reactions:

The electrophilic character of this compound is centered at the carbonyl carbon of the methyl ester. In peptide synthesis, the carboxyl group of an N-protected amino acid is typically activated to facilitate amide bond formation with an incoming amine nucleophile. This activation is commonly achieved using carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmdpi.comthieme-connect.de

However, this electrophilic activation is notoriously associated with side reactions, particularly for cysteine residues. Two major competing pathways are epimerization (racemization) and β-elimination.

Epimerization via Oxazolone (B7731731) Formation: Activation of the carboxyl group can lead to an intramolecular cyclization, where the preceding amide bond's oxygen attacks the activated carbonyl. thieme-connect.de This forms a highly reactive oxazolone (or azlactone) intermediate. nih.govreading.ac.ukwiley-vch.de The α-proton of this intermediate is highly acidic and can be abstracted by a base, leading to a planar, achiral enolate structure. Subsequent non-stereospecific reprotonation results in a loss of chiral integrity, yielding a mixture of L- and D-isomers (epimerization). nih.govmdpi.com Cysteine is particularly susceptible to both oxazolone formation and direct deprotonation at the α-carbon, making it a high-risk residue for epimerization during synthesis. nih.gov The use of urethane-based N-protecting groups like Boc significantly suppresses, but does not entirely eliminate, oxazolone formation compared to simple acyl groups. reading.ac.uk

β-Elimination: Cysteine derivatives protected with groups like StBu are prone to a base-catalyzed β-elimination reaction, especially when the carboxyl group is an ester. researchgate.netthieme-connect.de A base can abstract the α-proton, and the resulting carbanion can trigger the elimination of the S-protecting group moiety as a leaving group, forming a dehydroalanine (B155165) (Dha) intermediate. thieme-connect.decsic.es This α,β-unsaturated system is then susceptible to nucleophilic addition. In the context of Fmoc-based peptide synthesis, the piperidine (B6355638) used for Fmoc deprotection can act as the nucleophile, leading to the formation of an unwanted β-(1-piperidyl)alanine adduct. thieme-connect.decsic.esacs.org The propensity for this side reaction is notably higher for S-StBu and S-Acm protected cysteines compared to the bulkier S-Trt group. thieme-connect.de

| Reaction Type | Description | Key Intermediates | Common Conditions/Triggers | Outcome/Side Product | References |

|---|---|---|---|---|---|

| Nucleophilic Activation (Deprotection) | Reductive cleavage of the S-StBu disulfide bond. | Free thiol/thiolate | Phosphines (TCEP), Thiols (DTT, β-mercaptoethanol) | Boc-Cys-OMe | sigmaaldrich.comsigmaaldrich.com |

| Epimerization | Loss of stereochemistry at the α-carbon. | Oxazolone (Azlactone) | Carboxyl activation (e.g., with DCC) in the presence of base. | Mixture of L- and D-isomers | nih.govmdpi.comwiley-vch.de |

| β-Elimination | Elimination of the protected thiol side chain. | Dehydroalanine (Dha) | Base-catalyzed (e.g., piperidine, DBU). More pronounced for C-terminal esters. | Dehydroalanine adducts (e.g., piperidinylalanine) | researchgate.netthieme-connect.decsic.esacs.org |

Conformational Analysis and its Influence on Reactivity

The three-dimensional structure, or conformation, of this compound plays a critical role in its reactivity. The spatial arrangement of the bulky tert-butoxycarbonyl (Boc) and S-tert-butylsulfanyl (StBu) groups relative to the reactive centers of the molecule can sterically hinder or electronically influence reaction pathways.

While specific conformational studies on this compound are not extensively documented, insights can be drawn from related structures. For instance, a study on the dimeric peptide S,S'-bis(Boc-Cys-Ala-OMe) revealed a well-defined intramolecular antiparallel β-sheet conformation in both solid-state and solution, stabilized by hydrogen bonds. nih.gov This demonstrates that even in acyclic, protected peptides, specific, ordered conformations are adopted. Such ordering would influence the accessibility of the α-proton and the orientation of the side chain.

Computational studies on other cysteine derivatives provide further clues. Molecular mechanics calculations on Boc-Cys(PD)-OMe, a compound with a different side-chain modification, identified two primary conformers: pseudoaxial and pseudoequatorial. researchgate.net The study found that the pseudoaxial conformer was dominant and predicted to be more susceptible to elimination reactions, a finding that was confirmed experimentally. researchgate.net This highlights a direct link between a specific ground-state conformation and chemical reactivity.

For this compound, the torsional angles of the backbone (Φ, Ψ) and the side chain (χ) define its conformational space. mdpi.com The preferred rotameric state of the side chain—be it gauche(+), gauche(-), or trans—will dictate the orientation of the bulky StBu group. mdpi.com A conformation that places the StBu group in proximity to the α-proton could sterically shield it from base abstraction, potentially reducing rates of epimerization and β-elimination. Conversely, a conformation that exposes the α-proton while favoring an anti-periplanar arrangement between the α-proton and the StBu leaving group could accelerate β-elimination. Intramolecular hydrogen bonding, for example between the Boc carbonyl and the amide N-H, can further lock the molecule into specific conformations, thereby influencing its reactivity profile. scirp.org

| Conformational Factor | Description | Potential Influence on Reactivity | References |

|---|---|---|---|

| Side-Chain Rotamers (χ angles) | Preferred staggered conformations (gauche+, gauche-, trans) of the Cα-Cβ bond. | Affects steric accessibility of the α-proton and orientation of the StBu leaving group. | mdpi.com |

| Intramolecular H-Bonding | Hydrogen bonds between donor/acceptor groups (e.g., Boc C=O and amide N-H). | Restricts conformational freedom, potentially stabilizing less reactive conformers. | nih.govscirp.org |

| Steric Bulk | The large size of the Boc and StBu groups. | Can hinder the approach of reagents (e.g., bases, nucleophiles) to reactive sites. | rsc.org |

| Solvent Effects | Interaction of the molecule with the solvent environment. | Can stabilize certain conformers over others, altering the population of reactive species. | scirp.org |

Theoretical Approaches to Predict and Understand Reaction Outcomes

Computational chemistry provides powerful tools to dissect the complex reactivity of molecules like this compound. Theoretical approaches, ranging from molecular mechanics to high-level quantum mechanical calculations, can predict reaction outcomes and provide a deeper understanding of the underlying mechanisms.

Predicting Reaction Pathways and Side Reactions:

Density Functional Theory (DFT) is frequently employed to map out the potential energy surfaces of reaction pathways. For instance, DFT calculations can be used to model the transition states for both the desired peptide coupling reaction and competing side reactions like oxazolone formation and β-elimination. researchgate.netacs.org By comparing the calculated activation energies (energy barriers) for these competing pathways, researchers can predict which reaction is more likely to occur under a given set of conditions. This information is invaluable for rationally designing reaction conditions—such as the choice of base, solvent, or temperature—that favor the desired product while suppressing side reactions. researchgate.net

Conformational Preferences and Energetics:

Theoretical methods are also crucial for conformational analysis. Molecular mechanics force fields (e.g., MMX) can rapidly screen for low-energy conformations, as demonstrated in the study of Boc-Cys(PD)-OMe, which successfully predicted the dominant conformer. researchgate.net For higher accuracy, quantum mechanical methods like DFT or Møller–Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformers. acs.org These calculations can quantify the stability of various rotamers and predict the equilibrium population of each. By correlating these stable structures with their inherent reactivity (e.g., susceptibility to proton abstraction), a clearer picture of how conformation governs reaction outcome emerges. For example, theoretical studies on β-amino acids have shown how solvation effects, which can also be modeled computationally, stabilize different conformers, thereby altering the energetic landscape of the molecule in solution. scirp.org These theoretical insights allow for a proactive approach to synthesis, guiding the choice of protecting groups and reaction conditions to steer the molecule toward the desired chemical transformation.

Analytical Methodologies for Research on Boc Cys Stbu Ome and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products (e.g., NMR, IR, CD)

Spectroscopic methods are fundamental for the primary structural confirmation of Boc-Cys(stbu)-OMe derivatives and the intermediates that arise during synthetic sequences. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR are powerful tools for verifying the covalent structure of these compounds. In the synthesis of derivatives, NMR spectra confirm the presence of key functional groups and the integrity of the amino acid backbone.

For instance, in the characterization of a peptide containing a related Cys(StBu) moiety, specific chemical shifts in the ¹H NMR spectrum (measured in CDCl₃) confirm the structure. The signals for the Boc protecting group's methyl protons typically appear around 1.25 ppm, while the tert-butyl protons of the StBu group are also identifiable. csic.es The α-proton (CH) of the cysteine residue can be observed around 4.73 ppm. csic.es In cyclic peptides incorporating a Boc-Cys-OMe structure, the signals can be more complex due to conformational rigidity. Temperature-dependent NMR studies of such cyclic peptides have revealed the presence of multiple conformations in solution, with distinct signals for each conformer. researchgate.net For example, at 253 K, a major and a minor conformation were identified for cyclo(Boc-Cys-Pro-D-Ala-Cys-OMe), each with its own set of proton signals. researchgate.net

¹³C NMR spectroscopy further corroborates the structure by identifying the carbon atoms of the carbonyl groups, the quaternary carbons of the protecting groups, and the carbons of the amino acid side chain. csic.es

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within the molecule. The technique is particularly useful for observing the carbonyl (C=O) stretching vibrations of the Boc-group and the methyl ester (OMe), which appear in the region of 1650-1750 cm⁻¹. The N-H stretching of the urethane (B1682113) provides another key signal. Temperature-dependent IR studies on cyclic peptides have been employed to investigate hydrogen bonding patterns, which are crucial for understanding the peptide's conformation. researchgate.net

Circular Dichroism (CD) Spectroscopy CD spectroscopy is primarily applied to larger peptide derivatives of this compound to study their secondary structure and conformational properties in solution. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and the presence of ordered structures like α-helices or β-sheets. While specific CD data for this compound itself is not detailed in the provided research, it is a standard method for the conformational analysis of the peptides synthesized from it.

| Technique | Application | Key Findings / Observations | Reference |

| ¹H NMR | Structural verification of Cys(StBu) derivatives. | - Boc group protons: ~1.25 ppm- α-proton (CH): ~4.73 ppm- Identification of multiple conformations in cyclic peptides at low temperatures. | csic.esresearchgate.net |

| ¹³C NMR | Confirmation of carbon skeleton. | Provides signals for carbonyls, quaternary carbons, and side-chain carbons, confirming the overall structure. | csic.es |

| IR | Functional group identification. | - C=O stretch: 1650-1750 cm⁻¹- Used to study temperature-dependent hydrogen bonding in peptide derivatives. | researchgate.net |

| CD | Secondary structure analysis of peptides. | Determines conformational properties (e.g., helices, sheets) of larger peptides containing the Cys(StBu) residue. | N/A |

Chromatographic Methods for Purity Assessment and Isolation in Synthetic Sequences (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for both analytical and preparative purposes in the synthesis of this compound derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for determining the purity of crude products, monitoring reaction completion, and isolating the final compounds.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides and amino acid derivatives. The separation is typically based on the hydrophobicity of the molecules. Crude reaction mixtures are analyzed to determine the percentage of the desired product and to identify impurities. d-nb.infoacs.org For example, the purity of a linear peptide precursor was determined to be over 73% by UHPLC analysis of the crude product after cleavage from the resin. acs.org

A variety of conditions are employed, but a common setup involves a C18 column with a gradient elution system of water and acetonitrile (B52724) (MeCN), often with trifluoroacetic acid (TFA) added to both solvents as an ion-pairing agent to improve peak shape. csic.esrsc.org Detection is typically performed using a UV detector at wavelengths such as 214 nm or 220 nm, where the peptide backbone absorbs. csic.esrsc.org The retention time (t_R) is a characteristic property of the compound under specific chromatographic conditions. For instance, one derivative showed a retention time of 12.8 minutes under a 15-minute gradient of 5-95% MeCN. csic.es

In addition to analytical assessment, preparative RP-HPLC is used to purify the crude product, separating it from by-products and unreacted starting materials to achieve high purity (>95%). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable during synthesis, as it provides molecular weight information for each peak in the chromatogram in real-time. This allows for the rapid identification of the desired product, intermediates, and side products in complex reaction mixtures. csic.esrsc.org Researchers frequently use LC-MS to confirm the successful synthesis of peptide fragments before proceeding to the next step. d-nb.info The solvent systems are often similar to those used in HPLC, but may use volatile buffers like ammonium (B1175870) acetate (B1210297) instead of TFA if it interferes with mass spectrometry detection. rsc.org

| Method | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|---|---|

| Analytical HPLC | Phenomenex Aeris™ C18 (3 µm, 4.6 × 150 mm) | H₂O (0.1% TFA) | MeCN (0.1% TFA) | 5-95% B over 15 min | 1.0 mL/min | UV @ 220 nm | csic.es |

| RP-HPLC | Phenomenex Luna C18(2) (5 µm, 250 x 4.6 mm) | H₂O (0.1% TFA) | MeCN | 0-100% B over 15 min | 1.0 mL/min | UV @ 214 nm, 280 nm | rsc.org |

| LC-MS | Phenomenex Luna C18(2) (5 µm, 250 x 4.6 mm) | H₂O (5 mM NH₄OAc) | MeCN | 0-100% B over 15 min | N/A | ESI-MS | rsc.org |

| Analytical RP-LCMS | Not Specified | Buffer A | Buffer B | 0-60% B in 9 min | N/A | MS | nih.gov |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis of Complex Products

Mass spectrometry (MS) is a critical analytical tool for the unambiguous identification of this compound and its derivatives. It provides precise molecular weight data and, through fragmentation analysis, offers insights into the molecule's structure.

Molecular Mass Confirmation Following synthesis, confirming the molecular mass of the target compound is a primary quality control step. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million of the theoretical value, which serves as strong evidence for the elemental composition of the molecule. csic.es Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

The resulting mass spectra typically show protonated molecular ions [M+H]⁺. csic.esrsc.orgnii.ac.jp Depending on the conditions and the presence of salts, adducts such as the sodium adduct [M+Na]⁺ may also be observed. rsc.org For larger peptide derivatives, multiply charged ions like [M+2H]²⁺ are common, which allows for the analysis of high-mass molecules on instruments with a limited m/z range. csic.es Fast Atom Bombardment (FAB) mass spectrometry, particularly with a dithiodiethanol (DTDE) matrix, has been shown to be effective for obtaining accurate molecular weights of cystine derivatives by producing strong [M+H]⁺ species. nii.ac.jp

Fragmentation Analysis Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ions. The fragmentation provides structural information that can confirm the sequence of amino acids in a peptide or identify the nature of protecting groups. A study on the mass spectra of various S-alkyl cysteine derivatives revealed that a characteristic fragmentation pathway involves the cleavage at the sulfur atom, resulting in a neutral loss corresponding to the amino acid core. nih.gov Specifically, the observation of a peak corresponding to [M - 74] (loss of C₂H₄O₂N) can be a useful diagnostic tool for identifying the S-alkyl side chain in these types of compounds. nih.gov This information is crucial for distinguishing isomers and confirming the site of modification in complex synthetic products.

| Technique | Application | Common Ions Observed | Key Fragmentation Insights | Reference |

| HRMS (ESI) | Accurate mass determination. | [M+H]⁺, [M+Na]⁺, [M+2H]²⁺ | Confirms elemental composition by matching calculated and found m/z values with high precision. | csic.esrsc.org |

| MALDI-MS | Mass confirmation of peptides. | [M+H]⁺ | Used for analyzing larger peptide products. | thieme-connect.de |

| FAB-MS | Accurate molecular weight of cystine derivatives. | [M+H]⁺ | DTDE matrix enhances the signal of the protonated molecular ion for sulfur-containing amino acids. | nii.ac.jp |

| MS/MS | Structural elucidation via fragmentation. | Fragment ions (b- and y-ions for peptides) | A characteristic [M - 74] peak helps identify the S-alkyl side chain in cysteine derivatives. | nih.gov |

Emerging Research Frontiers and Future Directions

Novel Synthetic Applications of Boc-Cys(stbu)-OMe in Complex Molecular Architectures

The strategic placement of cysteine residues is fundamental to the structure and function of many peptides and proteins. The S-tert-butylthio (StBu) protecting group for the cysteine thiol is notable for its stability under the acidic conditions used for Boc-group removal and its orthogonal deprotection, typically achieved with reducing agents like phosphines. thieme-connect.de This orthogonality is paramount in the synthesis of complex molecular architectures where multiple, selective deprotection steps are required.

Researchers are increasingly leveraging this compound to introduce cysteine at specific locations within peptide dendrimers and other branched structures. For instance, in the synthesis of peptide dendrimers, this compound can be incorporated into a linear peptide sequence. Following the assembly of the peptide backbone, the StBu group can be selectively removed to expose the thiol functionality. This thiol can then be used for ligation to a core scaffold, enabling the construction of dendrimers with precisely controlled branching and functionality. thieme-connect.de One such strategy involves the on-resin synthesis of a linear peptide containing a Cys(StBu) residue, followed by cleavage from the resin and subsequent chemoselective ligation to a core molecule, showcasing the utility of the StBu group in convergent synthetic strategies. thieme-connect.de

Integration into Bioconjugation and Chemoselective Ligation Strategies

The unique reactivity of the cysteine thiol makes it a prime target for bioconjugation and chemoselective ligation reactions, which are essential for creating antibody-drug conjugates (ADCs), labeled proteins, and other modified biomolecules. explorationpub.com The StBu protecting group of this compound plays a crucial role in these strategies by masking the highly reactive thiol until the desired stage of the synthesis.

Native Chemical Ligation (NCL) is a powerful technique for joining unprotected peptide fragments. issuu.com One fragment requires a C-terminal thioester, while the other needs an N-terminal cysteine. The StBu group is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and can be readily removed under the aqueous conditions of NCL, often using reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thieme-connect.denih.gov This allows for the seamless integration of Cys(StBu)-containing fragments into NCL workflows. For example, a peptide fragment can be synthesized with an N-terminal Cys(StBu) residue, and after deprotection of the StBu group, it can be ligated to another peptide fragment possessing a C-terminal thioester. thieme-connect.de

Beyond NCL, the liberated thiol from a Cys(StBu) residue can participate in other ligation chemistries, such as thiazolidine (B150603) formation with an aldehyde-containing fragment, further expanding its utility in constructing complex biomolecules. thieme-connect.de

Advancements in Automated Synthesis Protocols Utilizing this compound

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by increasing efficiency and reproducibility. dokumen.pub this compound and its Fmoc-protected counterpart, Fmoc-Cys(StBu)-OH, are well-suited for incorporation into these automated protocols. rsc.orgrsc.org The stability of the StBu group to the repetitive acid (in Boc-SPPS) or base (in Fmoc-SPPS) treatments used for Nα-deprotection is a key advantage. bachem.comuwec.edu

Recent advancements in SPPS technology, such as microwave-assisted synthesis, have significantly accelerated reaction times. acs.org The Cys(StBu) group has proven to be compatible with these modern techniques. For example, Fmoc-Cys(StBu)-OH has been successfully used in automated Fmoc-based SPPS protocols, including those for synthesizing peptide crypto-thioesters, which are precursors for NCL. nih.gov However, challenges such as potential epimerization and β-elimination followed by piperidine (B6355638) addition have been noted, particularly when Cys(StBu) is the C-terminal residue attached to certain resins. nih.govcsic.es Researchers have developed strategies to mitigate these side reactions, such as the incorporation of a glycine (B1666218) spacer, which allows for the successful automated synthesis of Cys(StBu)-containing peptides. nih.gov

| Synthesis Type | Role of this compound/Fmoc-Cys(StBu)-OH | Key Considerations |

| Boc-SPPS | Cysteine building block with orthogonal thiol protection. | StBu group is stable to TFA used for Boc removal. uwec.edu |

| Fmoc-SPPS | Cysteine building block with orthogonal thiol protection. | StBu group is stable to piperidine. nih.gov Potential for side reactions like epimerization and β-elimination. csic.esacs.org |